molecular formula C13H16N2O2 B13834526 N-Allyl-2-(allyloxy)-5-aminobenzamide CAS No. 30509-58-1

N-Allyl-2-(allyloxy)-5-aminobenzamide

Cat. No.: B13834526
CAS No.: 30509-58-1
M. Wt: 232.28 g/mol
InChI Key: HHIFWYWJNCLVIN-UHFFFAOYSA-N
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Description

N-Allyl-2-(allyloxy)-5-aminobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group attached to the nitrogen atom and an allyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(allyloxy)-5-aminobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(allyloxy)-5-nitrobenzoic acid with allylamine under appropriate conditions to yield the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced catalysts, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(allyloxy)-5-aminobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-Allyl-2-(allyloxy)-5-aminobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-2-(allyloxy)-5-aminobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-2-aminobenzamide: Similar structure but lacks the allyloxy group.

    N-Allyl-2-(methoxy)-5-aminobenzamide: Similar structure with a methoxy group instead of an allyloxy group.

    N-Allyl-2-(ethoxy)-5-aminobenzamide: Similar structure with an ethoxy group instead of an allyloxy group.

Uniqueness

N-Allyl-2-(allyloxy)-5-aminobenzamide is unique due to the presence of both allyl and allyloxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

30509-58-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-amino-2-prop-2-enoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C13H16N2O2/c1-3-7-15-13(16)11-9-10(14)5-6-12(11)17-8-4-2/h3-6,9H,1-2,7-8,14H2,(H,15,16)

InChI Key

HHIFWYWJNCLVIN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)N)OCC=C

Origin of Product

United States

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